cvt-11127 -

cvt-11127

Catalog Number: EVT-265818
CAS Number:
Molecular Formula: C25H23Cl2N5O3
Molecular Weight: 512.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CVT-11127 is an inhibitor of StearoylCoA Desaturase-1 (SCD1).
Overview

CVT-11127, also known as GS-456332, is a small-molecule inhibitor specifically targeting Stearoyl-CoA Desaturase-1 (SCD1), an enzyme involved in lipid metabolism. This compound has garnered attention for its potential therapeutic applications in cancer treatment and metabolic disorders due to its ability to modulate lipid synthesis pathways.

Source and Classification

CVT-11127 was developed as part of a series of selective Δ9-desaturase inhibitors aimed at understanding the role of SCD1 in various biological processes. It is classified as a fatty acid desaturase inhibitor, specifically targeting the conversion of saturated fatty acids into monounsaturated fatty acids, which is crucial for maintaining cellular membrane integrity and signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of CVT-11127 involves several key steps that utilize organic chemistry techniques to create the desired molecular structure. The compound is synthesized through a multi-step process that includes:

  1. Formation of the Core Structure: Utilizing reactions such as nucleophilic substitutions and cyclizations to build the pyrazinone core.
  2. Functionalization: Introduction of various substituents, including dichlorobenzyl and methoxyphenyl groups, which enhance the compound's specificity and potency against SCD1.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

The detailed synthetic route has been documented in various studies, emphasizing the importance of careful control over reaction conditions to maximize yield and specificity .

Molecular Structure Analysis

Structure and Data

The molecular formula of CVT-11127 is C23H25Cl2N3O2, with a molecular weight of 448.37 g/mol. The structural representation reveals a complex arrangement featuring:

  • A pyrazinone ring system
  • A dichlorobenzyl group
  • A methoxyphenyl substituent

This configuration is crucial for its interaction with SCD1, allowing for effective inhibition of the enzyme's activity .

Chemical Reactions Analysis

Reactions and Technical Details

CVT-11127 primarily functions by inhibiting the enzymatic activity of SCD1, which catalyzes the conversion of stearoyl-CoA to oleoyl-CoA. This inhibition leads to reduced levels of monounsaturated fatty acids within cells, thereby impacting lipid metabolism significantly. The compound's mechanism involves:

These reactions underscore CVT-11127's potential as a therapeutic agent in conditions characterized by dysregulated lipid metabolism.

Mechanism of Action

Process and Data

The mechanism by which CVT-11127 exerts its effects can be summarized as follows:

  1. Inhibition of Stearoyl-CoA Desaturase Activity: By binding to SCD1, CVT-11127 prevents the desaturation process necessary for synthesizing monounsaturated fatty acids.
  2. Alteration in Cellular Metabolism: The inhibition leads to changes in cellular energy metabolism, including decreased glucose uptake and altered lactate production, which are critical for cancer cell proliferation .
  3. Induction of Apoptosis: In certain cancer cell lines, CVT-11127 has been shown to induce apoptosis, particularly in lung cancer cells like H460 and A549, indicating its potential role in cancer therapy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CVT-11127 exhibits several notable physical and chemical properties:

These properties are essential for understanding how CVT-11127 can be formulated for therapeutic use .

Applications

Scientific Uses

CVT-11127 has several promising applications in scientific research and potential clinical settings:

  1. Cancer Research: Its ability to inhibit lipid synthesis makes it a candidate for studies aimed at developing new cancer therapies targeting metabolic pathways.
  2. Metabolic Disorders: Given its role in modulating lipid metabolism, it may also have applications in treating obesity-related conditions or metabolic syndrome.
  3. Biochemical Studies: Researchers utilize CVT-11127 to explore the functions of SCD1 in various biological contexts, enhancing our understanding of lipid biology .
Introduction to CVT-11127 in Biomedical Research

Discovery and Development of CVT-11127 as a Small-Molecule Inhibitor

CVT-11127 was developed through rational drug design to specifically inhibit microsomal Δ9-desaturase activity. Characterized as N-(2-(6-(3,4-dichlorobenzylamino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl) acetamide [3] [7], it achieves >95% SCD1 inhibition at optimized concentrations. Key milestones include:

  • Mechanism of Action: CVT-11127 binds SCD1’s catalytic site, blocking desaturation of palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0) into palmitoleic (C16:1) and oleic (C18:1) acids [3]. This depletes MUFAs essential for membrane phospholipid synthesis.
  • Cellular Effects: In lung cancer models (e.g., H460, A549), 1 µM CVT-11127 induces:
  • 75% reduction in S-phase cell population (G1/S arrest) [1]
  • Significant apoptosis via caspase activation [1] [3]
  • Impaired spheroid formation in cancer-initiating cells [8]
  • Chemical Optimization: Modifications to the pyridopyrazinone core enhanced potency and specificity, minimizing off-target effects compared to early SCD1 inhibitors [3].

Table 1: Key Physicochemical Properties of CVT-11127

PropertyValue
CAS Number1018674-83-3
Molecular FormulaC₂₅H₂₃Cl₂N₅O₃
Molecular Weight512.39 g/mol
Purity>98%
SolubilityDMSO (25 mg/mL)
Storage Conditions-20°C (desiccated)
In vitro IC₅₀ (SCD1)<1 µM

Source: [1] [7]

Role of Stearoyl-CoA Desaturase-1 (SCD1) in Oncogenic Pathways

SCD1 catalyzes rate-limiting MUFA synthesis, supporting membrane fluidity, signal transduction, and lipid raft formation in cancer cells. Its overexpression is oncogenic through:

  • Ferroptosis Suppression: SCD1-derived MUFAs incorporate into phospholipids, reducing lipid peroxidation. Ovarian cancer cells with high SCD1 resist ferroptosis inducers (e.g., erastin), while SCD1 inhibition depletes CoQ10 and increases toxic ceramides [2] [6].
  • Stemness Maintenance: In lung cancer-initiating cells, SCD1 sustains ALDH1A1⁺ populations via MUFA-dependent signaling. Knockdown impairs spheroid growth and tumorigenicity [8].
  • Metabolic Reprogramming: SCD1 couples glucose metabolism to lipogenesis:
  • Glucose-derived acetyl-CoA fuels SFA synthesis
  • SCD1 converts SFAs to MUFAs, enabling membrane biogenesis
  • Inhibition disrupts ATP production and redox balance [3] [4]

Table 2: SCD1 Overexpression in Human Cancers

Cancer TypeClinical CorrelationExperimental Evidence
Ovarian CancerChemoresistanceSCD1⁺ cells resist ferroptosis; oleate rescues death [2]
Gastric CancerPoor prognosis; metastasisSCD1 knockdown reduces stemness markers (CD44, SOX2) [6]
Lung AdenocarcinomaTumor-initiating cell enrichmentSCD1 required for spheroid formation [8]
Breast CancerShorter survivalMUFA/phospholipid accumulation in tumors [4]

Rationale for Targeting SCD1 in Cancer Therapeutics

SCD1 inhibition offers distinct therapeutic advantages:

  • Lipogenic Vulnerability: Cancer cells depend on de novo lipogenesis for membrane biogenesis during rapid proliferation. Unlike normal cells, they cannot compensate via dietary MUFA uptake in nutrient-scarce microenvironments [3] [4]. CVT-11127 exploits this by:
  • Reducing MUFA levels by >70% in H460 cells [1]
  • Activating AMPK, which inactivates acetyl-CoA carboxylase (ACC), blocking lipogenesis [3]
  • Elevating cytotoxic SFAs that disrupt endoplasmic reticulum function [3]
  • Synergy with Other Therapies:
  • With ferroptosis inducers: Depletes CoQ10 and GPX4 substrates, enhancing lipid peroxidation in ovarian cancer [2]
  • With chemotherapy: SCD1 inhibition sensitizes lung cancer cells to EGFR inhibitors by disrupting membrane raft signaling [3] [7]
  • Tumor-Selective Effects: Normal cells tolerate SCD1 inhibition via MUFA uptake, but cancer cells in lipid-poor tumor microenvironments cannot [4].

Table 3: Anticancer Efficacy of CVT-11127 in Experimental Models

Cancer ModelDosingKey Outcomes
Lung cancer (H460)1 µM, 48h↓ S-phase cells 75%; ↑ apoptosis [1]
Ovarian cancer xenograft10 mg/kg, i.p.Synergy with ferroptosis inducer (tumor ↓ 60%) [2]
Gastric cancer cells2 µM, 72h↓ Migration; ↑ lipid ROS; ↓ stemness [6]
Lung cancer spheroids0.5 µM, 7dImpaired self-renewal; ALDH1A1⁺ cell death [8]

Properties

Product Name

cvt-11127

IUPAC Name

N-[2-[6-[(3,4-dichlorophenyl)methylamino]-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4-yl]ethyl]acetamide

Molecular Formula

C25H23Cl2N5O3

Molecular Weight

512.4 g/mol

InChI

InChI=1S/C25H23Cl2N5O3/c1-15(33)28-11-12-32-24-21(30-23(25(32)34)17-4-6-18(35-2)7-5-17)9-10-22(31-24)29-14-16-3-8-19(26)20(27)13-16/h3-10,13H,11-12,14H2,1-2H3,(H,28,33)(H,29,31)

InChI Key

PVTIQVJHZDSETN-UHFFFAOYSA-N

SMILES

CC(=O)NCCN1C2=C(C=CC(=N2)NCC3=CC(=C(C=C3)Cl)Cl)N=C(C1=O)C4=CC=C(C=C4)OC

Solubility

Soluble in DMSO

Synonyms

CVT-11127; CVT 11127; CVT11127;

Canonical SMILES

CC(=O)NCCN1C2=C(C=CC(=N2)NCC3=CC(=C(C=C3)Cl)Cl)N=C(C1=O)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.